N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. . The structure of this compound includes a furan ring, a morpholine ring, and a thienopyrimidine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidin-4-ones . The key steps include:
Cyclization: Heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones.
Substitution: Introducing the furan and morpholine groups through nucleophilic substitution reactions.
Final Assembly: Combining the intermediate products to form the final compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thienopyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and furan rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various substituted thienopyrimidines and furan derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antiviral properties.
Chemical Research: It serves as a building block for the synthesis of other complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but lack the furan and morpholine groups, resulting in different biological activities.
Furan-2-yl derivatives: Compounds with a furan ring but different substituents exhibit varied chemical reactivity and biological properties.
Morpholine-containing compounds: These compounds are known for their pharmacological activities, including their use as intermediates in drug synthesis.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-2-14(22-6-1)13(20-4-7-21-8-5-20)10-17-16-15-12(3-9-23-15)18-11-19-16/h1-3,6,9,11,13H,4-5,7-8,10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQUFWEDZMWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=NC3=C2SC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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